![molecular formula C19H20N4O2 B2771326 (2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034514-56-0](/img/structure/B2771326.png)
(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic ring consisting of five carbon atoms and one nitrogen atom . It also contains a benzimidazole ring, which is a fused aromatic ring consisting of a benzene ring and an imidazole ring . The imidazole ring is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms . Lastly, the compound contains a pyrrolidine ring, which is a saturated heterocyclic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-rich nitrogen atoms in the pyridine and benzimidazole rings may participate in various interactions, including hydrogen bonding and coordination with metal ions .Chemical Reactions Analysis
Benzimidazoles can undergo various reactions, including alkylation, acylation, and nitration . Pyridines can undergo electrophilic substitution reactions at the 3-position . Pyrrolidines can undergo reactions at the nitrogen atom, including alkylation and acylation .Scientific Research Applications
- The compound’s structural features make it a promising candidate for antitumor research. Researchers have synthesized derivatives containing the 1,3-diazole ring and evaluated their potential against various cancer cell lines . Further investigations into its mechanism of action and efficacy are warranted.
- Imidazole derivatives, including this compound, have demonstrated antibacterial and antimycobacterial activities. Their ability to inhibit bacterial growth makes them valuable in combating infectious diseases .
- Researchers have explored the synthesis of related imidazole-containing compounds and evaluated their effectiveness against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
- Some commercially available drugs with a 1,3-diazole ring, such as enviroxime, have antiviral activity. Exploring the antiviral potential of this compound may yield valuable information for drug development .
- Imidazole-containing compounds have been studied for their antidiabetic, anti-allergic, antifungal, and antihelmintic activities. Investigating these aspects for this specific compound could reveal additional applications .
Antitumor Activity
Antibacterial and Antimycobacterial Properties
Antiviral Applications
Other Biological Activities
Mechanism of Action
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-21-16-7-3-4-8-17(16)23(13)14-9-11-22(12-14)19(24)15-6-5-10-20-18(15)25-2/h3-8,10,14H,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRXBBKQUQZGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=C(N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone |
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